molecular formula C6H5ClN2O3 B1624319 1-Methyl-4-nitro-1H-pyrrole-2-carbonyl chloride CAS No. 28494-51-1

1-Methyl-4-nitro-1H-pyrrole-2-carbonyl chloride

Cat. No. B1624319
Key on ui cas rn: 28494-51-1
M. Wt: 188.57 g/mol
InChI Key: ZBXBOVMIODZOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04942227

Procedure details

A solution of 15 g (0.08 mol) monopyrrole nitro ester in 130 mL DMF was reduced over 5% palladium on charcoal (1.5 g) at atmospheric pressure. The solution was filtered through Celite to remove the catalyst and 20 mL triethylamine (0.14 mol) was added. A mixture of 15 g N-methyl-4-nitropyrrole-2-carboxylic acid 22 (0.09 mol) in 20 mL DMF was added with stirring. (N-methyl-4-nitropyrrole-2-carboxylic acid chloride was prepared by reluxing the monopyrrole acid in thionyl chloride until clear (~1 h) and removing excess thionyl chloride under vacuum.) The mixture stirred 12 h, 700 mL ice and water was added and the product was filtered off. After washing with water twice and diethyl ether, the light-green product was dried yielding 24 g (95%) of the dipyrrole nitro ester 20 (Bailer et al., 1978). NMR (DMSO-d6) δ3.75 (s, 3H), 3.85 (s, 3H), 4.0 (s, 3H), 6.9 (d, 1H, J=1.5 Hz), 7.5 (d, 1H, J=1.5 Hz), 7.6 (d, 1H, J=2.0 Hz), 8.2 (d, 1H, J=1.5 Hz), 10.3 (s, 1H).
[Compound]
Name
monopyrrole nitro ester
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
130 mL
Type
solvent
Reaction Step Six
Quantity
1.5 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][N:9]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[C:10]1[C:17]([OH:19])=O.C1C=CNC=1.S(Cl)([Cl:27])=O>CN(C=O)C.[Pd]>[CH3:8][N:9]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[C:10]1[C:17]([Cl:27])=[O:19]

Inputs

Step One
Name
monopyrrole nitro ester
Quantity
15 g
Type
reactant
Smiles
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
CN1C(=CC(=C1)[N+](=O)[O-])C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CNC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Six
Name
Quantity
130 mL
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through Celite
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
until clear (~1 h)
CUSTOM
Type
CUSTOM
Details
removing excess thionyl chloride under vacuum
STIRRING
Type
STIRRING
Details
) The mixture stirred 12 h
Duration
12 h
ADDITION
Type
ADDITION
Details
700 mL ice and water was added
FILTRATION
Type
FILTRATION
Details
the product was filtered off
WASH
Type
WASH
Details
After washing with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
diethyl ether, the light-green product was dried

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC(=C1)[N+](=O)[O-])C(=O)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.